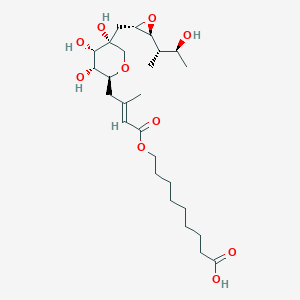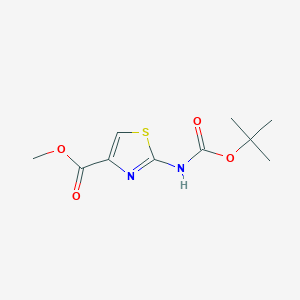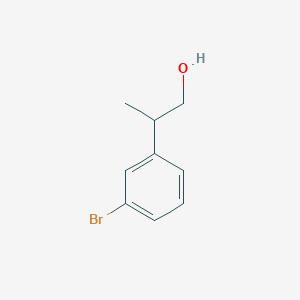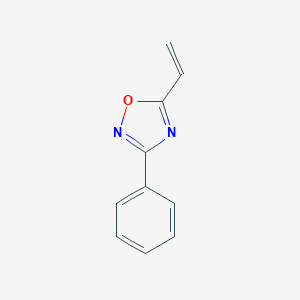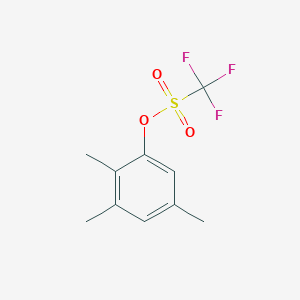
2,3,5-Trimethylphenyl trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of 2,3,5-Trimethylphenyl trifluoromethanesulfonate involves efficient catalytic processes. For instance, trifluoromethanesulfonic acid catalyzed Friedel-Crafts alkylations offer a pathway to synthesize related compounds through reactions with aldehydes or benzylic alcohols, leading to high yields of di- or triarylmethanes (Wilsdorf, Leichnitz, & Reissig, 2013). Similarly, an efficient synthesis route for 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a precursor to compounds like o-benzyne, involves a gram-scale preparation that underscores the practicality of synthesizing such triflates (Bronner & Garg, 2009).
Molecular Structure Analysis
Structural determination plays a crucial role in understanding the reactivity and application of 2,3,5-Trimethylphenyl trifluoromethanesulfonate. The structure of related trifluoromethanesulfonate compounds has been elucidated through techniques such as X-ray crystallography, providing insights into their molecular configuration and how it influences their chemical behavior (Davis & Fettinger, 2018).
Chemical Reactions and Properties
Trifluoromethanesulfonate esters are known for their role in facilitating various chemical transformations. For example, they serve as excellent catalysts for acylation reactions of alcohols with acid anhydrides, showcasing their ability to participate in complex organic synthesis processes with high efficiency and selectivity (Procopiou, Baugh, Flack, & Inglis, 1998).
Physical Properties Analysis
The physical properties of 2,3,5-Trimethylphenyl trifluoromethanesulfonate, including its stability, solubility, and boiling/melting points, are integral to its handling and application in various chemical syntheses. While specific data on this compound may be scarce, the properties of similar trifluoromethanesulfonate compounds provide a basis for understanding its behavior under different conditions.
Chemical Properties Analysis
The chemical properties of 2,3,5-Trimethylphenyl trifluoromethanesulfonate, such as its reactivity towards nucleophiles, electrophiles, and its role in catalysis, underline its utility in organic synthesis. Its effectiveness in promoting acylation reactions and participating in Friedel-Crafts alkylations highlights its versatile chemical nature (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Scientific Research Applications
Catalysis in Organic Synthesis :
- Trimethylsilyl trifluoromethanesulfonate is an excellent catalyst for acylation reactions, particularly for alcohols with acid anhydrides, offering a clean and efficient process (Procopiou et al., 1998).
- It is also used in the diastereoselective synthesis of dihydropyrans via Prins cyclization, contributing to the synthesis of complex organic compounds like natural product (+)-civet (Sultana et al., 2013).
- Scandium trifluoromethanesulfonate is another catalyst used in acylation of alcohols and esterification, particularly effective for macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Synthesis of α-Tocopherol (Vitamin E) :
- Scandium(III) trifluoromethanesulfonate serves as an efficient catalyst in the condensation reaction for the synthesis of α-tocopherol, a form of vitamin E (Matsui et al., 1995).
Cationic Cyclisations and Cascade Reactions :
- Trifluoromethanesulfonic acid is used to induce cyclisation reactions, such as the formation of pyrrolidines and polycyclic systems from homoallylic sulfonamides (Haskins & Knight, 2002).
Chemical Characterization and Material Science :
- The synthesis and characterization of silylated hexaphenyl carbodiphosphorane, a Lewis acid adduct of a carbon(0) compound, involves the use of trimethylsilyl trifluoromethanesulfonate (Kuzu et al., 2014).
Role in Electrophilic Aromatic Substitution and Other Reactions :
- Trifluoromethanesulfonic acid is also used in various organic synthesis reactions, including electrophilic aromatic substitution, due to its high protonating power and low nucleophilicity (Kazakova & Vasilyev, 2017).
Novel Applications in Nanofiltration Membranes :
- Novel sulfonated thin-film composite nanofiltration membranes, utilizing sulfonated aromatic diamine monomers, have been developed for the treatment of dye solutions. These membranes show improved water flux and dye rejection (Liu et al., 2012).
Applications in Fuel Cell Technology :
- 2-Sulfoethylammonium trifluoromethanesulfonate has been identified as a proton-conducting ionic liquid suitable for application in high-temperature PEM fuel cells (Wippermann et al., 2016).
properties
IUPAC Name |
(2,3,5-trimethylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3S/c1-6-4-7(2)8(3)9(5-6)16-17(14,15)10(11,12)13/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQZARNRZVJSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethylphenyl trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



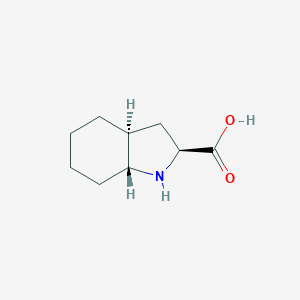
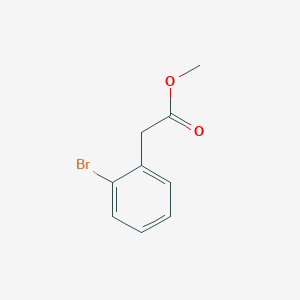
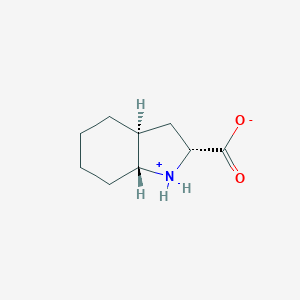
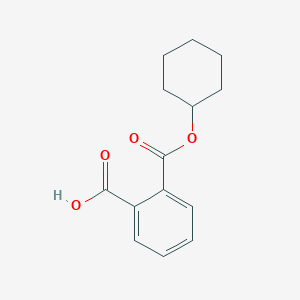
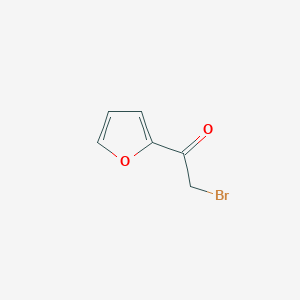
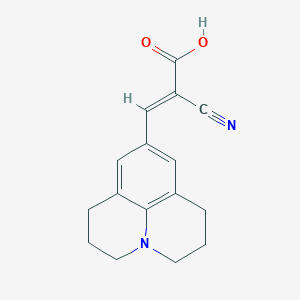
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
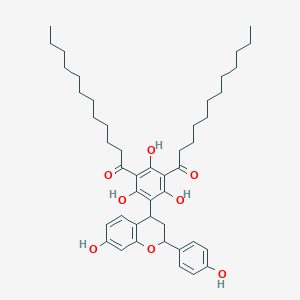
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
